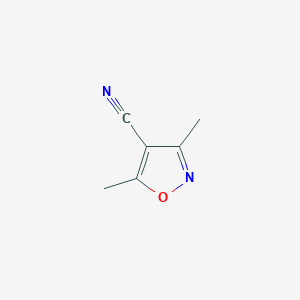
2-Piperidinonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinonicotinic acid is a biochemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24123. It is used for research purposes1.
Synthesis Analysis
Piperidine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis4. A specific synthesis method for 2-chloronicotinic acid, which could potentially be modified for 2-Piperidinonicotinic acid, involves the use of acetyl pyruvic molybdenum as a catalyst and oxidizer5.
Molecular Structure Analysis
The molecular structure of 2-Piperidinonicotinic acid consists of a piperidine ring attached to a nicotinic acid molecule671.
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones8. Acid-base reactions in aqueous solutions are also important in chemical and biological systems9.
Physical And Chemical Properties Analysis
While specific physical and chemical properties of 2-Piperidinonicotinic acid are not available in the search results, it’s known that physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change12.
Applications De Recherche Scientifique
Antimycobacterial Applications
2-Piperidinonicotinic acid and its derivatives have been explored for their potential in treating mycobacterial infections. For instance, spiro-piperidin-4-ones, synthesized through 1,3-dipolar cycloaddition of azomethine ylides from isatin and alpha-amino acids, showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Kumar et al., 2008).
Cancer Research
In the field of oncology, derivatives of 2-piperidinonicotinic acid have shown potential as cancer therapeutics. AMG 232, a piperidinone inhibitor of the MDM2-p53 interaction, is a notable example that has reached clinical trials for cancer treatment (Sun et al., 2014).
Neuroprotection
Compounds combining quercetin and piperine, a derivative of 2-piperidinonicotinic acid, have demonstrated neuroprotective effects against neurotoxin-induced damage, relevant to conditions like Parkinson's disease (Singh et al., 2017).
Anticonvulsant Activity
Derivatives of 2-piperidinonicotinic acid have been synthesized and evaluated for anticonvulsant activity, showing potential for use in treating seizure disorders (Hinko et al., 1996).
Anti-Inflammatory Applications
In the realm of anti-inflammatory treatments, novel benzimidazole piperidine and phenoxy pyridine derivatives of 2-piperidinonicotinic acid have shown promising results, potentially offering safer profiles for inflammatory therapies (Burayk et al., 2022).
Safety And Hazards
Specific safety data sheets for 2-Piperidinonicotinic acid were not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area13.
Orientations Futures
While specific future directions for 2-Piperidinonicotinic acid were not found in the search results, research in the field of piperidine derivatives is ongoing, with a focus on their synthesis and potential pharmacological applications14151617.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.
Propriétés
IUPAC Name |
2-piperidin-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJJMDTAFCBGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383310 |
Source


|
| Record name | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinonicotinic acid | |
CAS RN |
78253-61-9 |
Source


|
| Record name | 2-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)





![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)






